2-(Bismethyl)amniomethylcyclohexanone-d6
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Overview
Description
2-(Bismethyl)amniomethylcyclohexanone-d6 is a deuterated derivative of 2-(Bismethyl)amniomethylcyclohexanone, a cyclic ketone compound. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves the incorporation of deuterium atoms into the parent compound, 2-(Bismethyl)amniomethylcyclohexanone. The deuteration process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bismethyl)amniomethylcyclohexanone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amniomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Bismethyl)amniomethylcyclohexanone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The deuterated nature of the compound can influence its metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bismethyl)amniomethylcyclohexanone
- 2-(Bistrideuteromethyl)amniomethylcyclohexanone-D6
- 2-[[Di(Methyl-d3)aMino]Methyl]cyclohexanone-d6
Uniqueness
2-(Bismethyl)amniomethylcyclohexanone-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Properties
IUPAC Name |
2-[[bis(trideuteriomethyl)amino]methyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLEFBSGUGHCL-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1CCCCC1=O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661815 |
Source
|
Record name | 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873928-71-3 |
Source
|
Record name | 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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